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Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(3,4-

dimethylphenyl)-isoxazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal

chemistry and organic synthesis. The document delves into its synthesis, physicochemical

characteristics, spectral properties, and chemical reactivity. Drawing upon data from analogous

structures and established principles of isoxazole chemistry, this guide aims to equip

researchers with the foundational knowledge required for the effective utilization of this

molecule in drug discovery and development endeavors.

Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that

have garnered significant attention in the field of medicinal chemistry due to their diverse

pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

[1][2] The strategic incorporation of the isoxazole scaffold into molecular designs can enhance

pharmacokinetic profiles and target engagement.[3] 3-(3,4-Dimethylphenyl)-isoxazole-5-

carbaldehyde, belonging to the 3-aryl-isoxazole-5-carbaldehyde subclass, presents a versatile

platform for the synthesis of more complex molecular architectures. The presence of the

aldehyde functional group at the 5-position offers a reactive handle for a variety of chemical
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transformations, enabling the exploration of novel chemical space in the pursuit of new

therapeutic agents.

Physicochemical and Spectral Properties
While experimental data for 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde is not extensively

available in public literature, its properties can be reliably estimated based on its structural

isomer, 5-(3,4-dimethylphenyl)isoxazole-3-carbaldehyde, and other closely related analogs.[4]

Table 1: Physicochemical Properties

Property Value (Estimated) Source

Molecular Formula C₁₂H₁₁NO₂ [4]

Molecular Weight 201.22 g/mol [4]

CAS Number 885273-72-3 [5]

Appearance
Expected to be a crystalline

solid

General knowledge of similar

compounds

Solubility

Sparingly soluble in water;

soluble in common organic

solvents (e.g., DMSO, DMF,

CH₂Cl₂)

General knowledge of similar

compounds

XLogP3 2.6 [4]

Hydrogen Bond Donor Count 0 [4]

Hydrogen Bond Acceptor

Count
3 [4]

Rotatable Bond Count 2 [4]

Spectral Data (Predicted)
The spectral characteristics of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde can be

predicted with a high degree of confidence by analyzing the spectra of structurally similar

compounds.[6]
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Table 2: Predicted Spectral Data

Technique Expected Peaks/Signals

¹H NMR

Aromatic protons of the dimethylphenyl ring (δ

7.0-7.8 ppm), isoxazole ring proton (δ ~7.0

ppm), aldehyde proton (δ ~10.0 ppm), and two

methyl group singlets (δ ~2.3 ppm).

¹³C NMR

Aromatic and isoxazole ring carbons (δ 100-170

ppm), aldehyde carbonyl carbon (δ ~185 ppm),

and methyl carbons (δ ~20 ppm).[6]

IR Spectroscopy

Strong C=O stretching vibration of the aldehyde

(around 1700 cm⁻¹), C=N stretching of the

isoxazole ring (around 1600 cm⁻¹), and

aromatic C-H and C=C stretching vibrations.[7]

Mass Spectrometry

A molecular ion peak [M]⁺ at m/z 201, with

fragmentation patterns corresponding to the loss

of CO and other characteristic fragments of the

isoxazole and dimethylphenyl moieties.[7]

Synthesis and Methodologies
The synthesis of 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde can be approached through

several established routes for isoxazole ring formation, followed by the introduction or

modification of the aldehyde group. A plausible and efficient synthetic strategy involves a [3+2]

cycloaddition reaction to construct the isoxazole core.

Retrosynthetic Analysis and Proposed Forward
Synthesis
A logical retrosynthetic approach would involve the disconnection of the isoxazole ring, leading

back to a nitrile oxide and an alkyne precursor. The aldehyde functionality can be introduced

via formylation of a pre-formed isoxazole or by using a propargyl aldehyde equivalent in the

cycloaddition.
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Diagram 1: Retrosynthetic Analysis

3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde3-(3,4-Dimethylphenyl)isoxazole Formylation (e.g., Vilsmeier-Haack)

3,4-Dimethylbenzonitrile Oxide [3+2] Cycloaddition

Acetylene
[3+2] Cycloaddition

3,4-Dimethylbenzaldehyde Oxime Oxidation
Propargyl Aldehyde

Click to download full resolution via product page

Caption: Retrosynthetic approach for 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde.

Experimental Protocol: A Two-Step Synthesis
This protocol outlines a reliable method for the laboratory-scale synthesis of the target

compound.

Step 1: Synthesis of 3-(3,4-Dimethylphenyl)isoxazole

Preparation of 3,4-Dimethylbenzaldehyde Oxime: To a solution of 3,4-dimethylbenzaldehyde

(1.0 eq) in ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate

(1.1 eq). Stir the mixture at room temperature for 4 hours.[8] Monitor the reaction by TLC.

After completion, extract the product with ethyl acetate, dry the organic layer over sodium

sulfate, and concentrate under reduced pressure.

In situ Generation of Nitrile Oxide and Cycloaddition: Dissolve the 3,4-dimethylbenzaldehyde

oxime (1.0 eq) in a suitable solvent such as dichloromethane. Add an oxidizing agent like N-

chlorosuccinimide (NCS) or sodium hypochlorite solution (bleach) to generate the

corresponding nitrile oxide in situ.[9]

[3+2] Cycloaddition: Bubble acetylene gas through the reaction mixture or use a suitable

acetylene equivalent. The [3+2] cycloaddition reaction will proceed to form the 3-(3,4-

dimethylphenyl)isoxazole. Monitor the reaction by TLC.
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Work-up and Purification: Upon completion, quench the reaction, separate the organic layer,

wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by

column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation to Yield 3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, add phosphorus

oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) dropwise with

stirring.[10] Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier

reagent.

Formylation Reaction: Dissolve the 3-(3,4-dimethylphenyl)isoxazole (1.0 eq) from Step 1 in

anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

Reaction Progression and Work-up: Allow the reaction to warm to room temperature and

then heat to 60-80 °C for several hours, monitoring by TLC.[11] After completion, pour the

reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate

solution.

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined

organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced

pressure. Purify the crude product by column chromatography to yield the final product.

Diagram 2: Synthetic Workflow
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Caption: A plausible synthetic route to the target compound.

Chemical Reactivity and Potential Transformations
The aldehyde group at the 5-position of the isoxazole ring is the primary site of reactivity,

allowing for a multitude of synthetic transformations.
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Reactions of the Aldehyde Group
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(3,4-

dimethylphenyl)isoxazole-5-carboxylic acid, using standard oxidizing agents such as

potassium permanganate or Jones reagent. This carboxylic acid derivative can then be

converted to esters, amides, and other acid derivatives.

Reduction: Reduction of the aldehyde with agents like sodium borohydride will yield the

corresponding alcohol, (3-(3,4-dimethylphenyl)isoxazol-5-yl)methanol.

Nucleophilic Addition: The aldehyde will undergo nucleophilic addition reactions with

Grignard reagents or organolithium compounds to form secondary alcohols.

Condensation Reactions: The aldehyde is an excellent substrate for condensation reactions.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g.,

malononitrile, ethyl cyanoacetate) in the presence of a base will yield α,β-unsaturated

products, which are valuable intermediates for further synthetic elaborations.[2][7]

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable

method for the synthesis of vinyl-substituted isoxazoles.

Reductive Amination: Reaction with primary or secondary amines in the presence of a

reducing agent (e.g., sodium cyanoborohydride) will produce the corresponding amines.

Diagram 3: Reactivity of the Aldehyde Group

3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde

Carboxylic Acid

Oxidation

Primary Alcohol

Reduction

Secondary Alcohol
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Caption: Key chemical transformations of the aldehyde functionality.

Applications in Drug Discovery and Development
The 3-(3,4-dimethylphenyl)-isoxazole-5-carbaldehyde scaffold is a valuable starting point for

the synthesis of compound libraries for high-throughput screening. The diverse reactivity of the

aldehyde group allows for the rapid generation of a wide range of derivatives with potentially

diverse biological activities. The isoxazole core itself is present in numerous FDA-approved

drugs, highlighting its acceptance as a privileged scaffold in medicinal chemistry.[3] Derivatives

of this compound could be investigated for a variety of therapeutic targets, including but not

limited to:

Anti-inflammatory agents: By synthesizing amide or ester derivatives, it may be possible to

target enzymes involved in the inflammatory cascade.[1]

Anticancer agents: The isoxazole nucleus is a component of several known anticancer

agents.[12]

Antimicrobial agents: Functionalization of the isoxazole scaffold has led to the discovery of

potent antibacterial and antifungal compounds.[1]

Conclusion
3-(3,4-Dimethylphenyl)-isoxazole-5-carbaldehyde is a versatile heterocyclic compound with

significant potential in organic synthesis and medicinal chemistry. This guide has provided a

detailed overview of its chemical properties, including a plausible synthetic route, predicted

spectral data, and a discussion of its chemical reactivity. The strategic use of this molecule as a

building block can facilitate the discovery and development of novel therapeutic agents. Further

experimental validation of the predicted properties and exploration of its synthetic utility are

warranted to fully unlock the potential of this promising scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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